![molecular formula C10H10N2O2 B1338322 Ethyl imidazo[1,5-a]pyridine-3-carboxylate CAS No. 81803-60-3](/img/structure/B1338322.png)

Ethyl imidazo[1,5-a]pyridine-3-carboxylate

Vue d'ensemble

Description

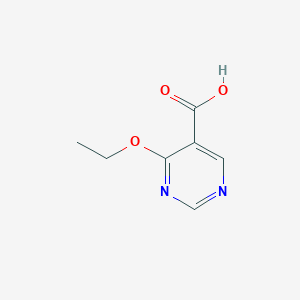

Ethyl imidazo[1,5-a]pyridine-3-carboxylate is an important intermediate in the synthesis of imidazo[1,5-a]pyridine compounds, which are characterized by the presence of an imidazo ring fused to a pyridine ring. This structure is a key scaffold in various pharmaceuticals and has been the subject of extensive research due to its biological and chemical significance .

Synthesis Analysis

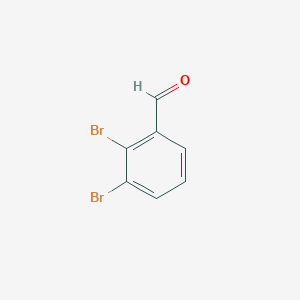

The synthesis of this compound involves a three-step reaction process. The molecular structure of the compound has been confirmed using density functional theory (DFT) and compared with x-ray diffraction values, indicating a high level of accuracy in the synthetic methods used . Additionally, the imidazo[1,5-a]pyridine skeleton has been utilized to generate new types of stable N-heterocyclic carbenes, which are valuable in various chemical transformations . An efficient method for synthesizing imidazo[1,5-a]pyridines involves the reaction of 1,1-dibromo-1-alkenes with 2-aminomethylpyridines, demonstrating the versatility of the imidazo[1,5-a]pyridine framework in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound has been studied using DFT, which aligns well with the crystal structure determined by single crystal x-ray diffraction. This analysis provides insights into the conformational stability and electronic distribution within the molecule .

Chemical Reactions Analysis

Imidazo[1,5-a]pyridine derivatives have been shown to participate in a variety of chemical reactions. For instance, they have been used in multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans . They also act as ambident nucleophiles in reactions with electron-deficient alkynes to yield polyfunctionalized pyrroles and thiophenes . Furthermore, the electrochemical tandem sp3(C–H) double amination has been employed for the direct synthesis of 3-acyl-functionalized imidazo[1,5-a]pyridines, showcasing the potential for efficient and innovative synthetic routes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been explored through DFT studies. The molecular electrostatic potential and frontier molecular orbitals have been investigated, revealing information about the compound's reactivity and interaction with other molecules. These properties are crucial for understanding the behavior of the compound in various chemical environments and for predicting its potential applications in medicinal chemistry and material science .

Applications De Recherche Scientifique

Dispositifs optoélectroniques

Ce composé est utilisé dans le développement de dispositifs optoélectroniques en raison de ses propriétés luminescentes. Ces dispositifs comprennent des diodes électroluminescentes (LED), des photodétecteurs et des cellules solaires qui nécessitent des matériaux capables d'une absorption et d'une émission de lumière efficaces .

Capteurs

Les dérivés de l'Ethyl imidazo[1,5-a]pyridine-3-carboxylate servent de matériaux sensibles dans la technologie des capteurs. Ils sont utilisés pour détecter diverses substances environnementales et biologiques en raison de leurs caractéristiques luminescentes réactives .

Médicaments anticancéreux

Les chercheurs ont exploré le potentiel de ce composé dans la création de médicaments anticancéreux. Des études ont montré une activité contre des lignées de cellules cancéreuses humaines telles que le cancer du sein, du poumon et de la prostate, indiquant sa promesse en tant qu'agent thérapeutique .

Microscopie confocale et imagerie

En raison de ses propriétés luminescentes, ce composé est également utilisé comme émetteur en microscopie confocale et en imagerie. Cela permet une visualisation améliorée des échantillons biologiques sous un microscope .

Produits agrochimiques

La composante structurelle de l'this compound est importante dans les produits agrochimiques. Il contribue à la synthèse de composés qui protègent les cultures des ravageurs et des maladies .

Applications pharmaceutiques

En tant qu'élément structurel clé dans les produits pharmaceutiques, ce composé est impliqué dans la synthèse de divers agents thérapeutiques, contribuant aux progrès de la médecine .

Safety and Hazards

Orientations Futures

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has great potential in several research areas, from materials science to medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs, and a few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mécanisme D'action

Target of Action

Imidazopyridine derivatives have been recognized for their wide range of applications in medicinal chemistry .

Mode of Action

Imidazopyridine analogues are known to exhibit significant activity against various conditions, suggesting a complex interaction with their targets .

Biochemical Pathways

Imidazopyridine derivatives have been shown to influence many cellular pathways necessary for the proper functioning of various biological systems .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant .

Result of Action

Imidazopyridine derivatives have been shown to exhibit significant activity against various conditions, suggesting a broad range of potential effects .

Action Environment

It is known that the compound is stable at room temperature .

Propriétés

IUPAC Name |

ethyl imidazo[1,5-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-11-7-8-5-3-4-6-12(8)9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWAMSXHNSBIGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2N1C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545646 | |

| Record name | Ethyl imidazo[1,5-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81803-60-3 | |

| Record name | Ethyl imidazo[1,5-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B1338245.png)

![1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B1338270.png)